4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a 1,2,3-thiadiazole ring linked to a phenyl group and an N-(4-chlorophenyl)carbamate moiety. This compound is structurally analogous to pesticidal or pharmacologically active carbamates, where substituents on the aromatic rings and heterocyclic cores modulate physicochemical and biological properties .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRDGQYAOGPVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate linkage undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage produces 4-(1,2,3-thiadiazol-4-yl)phenol and 4-chloroaniline .
-
Basic Hydrolysis : Generates sodium phenate and urea derivatives .
Kinetic Data :
Nucleophilic Substitution at Thiadiazole
The sulfur atom in the thiadiazole ring participates in nucleophilic substitution:
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With Amines : Reacts with primary amines (e.g., morpholinepropylamine) to form thiadiazole-amine adducts .
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With Thiols : Forms disulfide bridges under oxidative conditions .
Table 2: Reactivity with Nucleophiles
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Piperidine | 4-Piperidinyl-thiadiazole | DMF, 80°C, 6h | 68 |
| Benzyl mercaptan | Thiadiazole-disulfide conjugate | EtOH, H₂O₂, RT, 2h | 54 |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group undergoes halogen exchange and nitration:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to chlorine .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces chlorine .
Regioselectivity :
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes at 210°C, releasing CO₂ and forming 1,2,3-thiadiazole derivatives .
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Photolysis : UV irradiation (254 nm) cleaves the carbamate bond with a quantum yield of 0.12 .
Degradation Products :
Biological Reactivity
Though beyond the scope of chemical reactions, the compound’s carbamate group is a protease inhibitor pharmacophore, while the thiadiazole moiety enhances membrane permeability .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, demonstrating versatility in synthetic pathways.
Biology
The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and interfering with cellular processes.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Medicine
In medicinal chemistry, this compound has demonstrated potential as an anticancer agent . Studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is attributed to its ability to induce apoptotic cell death.
Case Study: Anticancer Activity
A study evaluated the cytotoxicity of novel thiadiazole derivatives against MCF-7 and HepG2 cell lines. Compounds derived from the thiadiazole scaffold exhibited enhanced anticancer activity through structural modifications, such as substituting functional groups to improve lipophilicity and target specificity .
Table 2: IC50 Values of Selected Thiadiazole Derivatives
| Compound ID | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 4e | 5.36 | MCF-7 |
| Compound 4i | 2.32 | HepG2 |
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance.
Mechanism of Action
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer, antimicrobial, and antifungal properties.
- Molecular Formula : C₁₅H₁₀ClN₃O₂S
- Molecular Weight : 331.78 g/mol
- CAS Number : Not specified in the search results but commonly referenced in chemical databases.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorophenyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. Purification methods include recrystallization or column chromatography to achieve high purity levels .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes involved in cell proliferation and microbial growth. For instance:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .
- Antimicrobial Activity : Its interaction with microbial cell membranes disrupts cellular integrity, leading to cell death.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit potent anticancer properties. In vitro assays revealed that this compound significantly inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate strong cytotoxicity:
- IC50 against MCF-7 : 10.10 µg/mL
- IC50 against HepG2 : 5.36 µg/mL for a structurally similar derivative .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Inhibition : It demonstrates significant activity against both gram-positive and gram-negative bacteria.
- Fungal Inhibition : Preliminary studies suggest effectiveness against common fungal strains .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity |
|---|---|---|
| This compound | 10.10 (MCF-7) | Effective against E. coli |
| 4-(1,2,3-Thiadiazole) | Variable | Moderate |
| 4-(Bromophenyl)-1,2,3-thiadiazole | Higher potency | Effective |
Case Studies
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells when radiolabeled, indicating potential for further development as an anticancer agent .
- Selectivity Studies : Research highlighted the selectivity of thiadiazole derivatives towards cancer cells over normal cells, suggesting a favorable therapeutic index for clinical applications .
Q & A
Q. Key Considerations :
- Ensure anhydrous conditions to prevent hydrolysis of the isocyanate.
- Optimize stoichiometry to minimize byproducts like urea derivatives.
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include bond angles (e.g., C–S–N in the thiadiazole ring) and torsional angles between aromatic planes .
- Spectroscopy :
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 332.04).
Advanced: How can computational tools like Multiwfn elucidate the electronic properties of this compound?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-rich regions (e.g., thiadiazole sulfur) and electron-deficient areas (e.g., carbamate carbonyl), guiding reactivity predictions .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. For example, the thiadiazole ring often contributes to low LUMO energies, enhancing electrophilic reactivity .
- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to evaluate bond critical points (BCPs) for non-covalent interactions (e.g., C–Cl…π interactions).
Case Study : Compare ESP maps of the parent carbamate with analogs (e.g., trifluoromethyl-substituted derivatives) to rationalize substituent effects on bioactivity .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, discrepancies in IC values may arise from variations in mitochondrial toxicity assays .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed carbamate) that might interfere with activity measurements .
- Cross-Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) data to confirm target engagement.
Example : If conflicting cytotoxicity data exist, test the compound against isogenic cell lines (wild-type vs. target gene knockout) to validate mechanism .
Advanced: What structure-activity relationship (SAR) insights exist for this compound?
Methodological Answer:
- Thiadiazole Modifications : Replace the thiadiazole with oxadiazole or triazole to assess impact on solubility and target binding. For instance, sulfur in thiadiazole enhances π-stacking with aromatic residues in enzymes .
- Carbamate Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl moiety to improve metabolic stability. Trifluoromethyl groups increase lipophilicity, as seen in analogs .
- Bioisosteric Replacement : Substitute the carbamate with urea or amide groups to modulate hydrogen-bonding capacity .
Data-Driven Approach : Tabulate IC values against structural variants (Table 1):
| Modification | Target Enzyme IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 0.45 | 0.12 |
| Thiadiazole → Oxadiazole | 1.89 | 0.35 |
| 4-NO Substituent | 0.21 | 0.08 |
Advanced: How to design experiments to study metabolic stability in hepatic models?
Methodological Answer:
- In Vitro Assays :
- Microsomal Incubation : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes. A >50% inhibition at 10 μM suggests high metabolic liability .
- Metabolite Identification : Use high-resolution mass spectrometry (HR-MS) to detect oxidative metabolites (e.g., hydroxylation at the thiadiazole ring).
- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate hepatic extraction ratio (EH) and guide structural optimization .
Case Study : Compare metabolic half-life () of the parent compound with analogs bearing fluorinated substituents to validate stability enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
